N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno-pyrimidine core fused with a thiophene ring and substituted with a 3-methoxyphenyl group and a cyclohexylacetamide side chain. Its structure combines a pyrimidine dione moiety (2,4-dioxo) with a benzothiophene scaffold, which is linked to an acetamide group functionalized with a cyclohexyl substituent.
Properties
CAS No. |
902280-81-3 |
|---|---|
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.55 |
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-32-18-11-7-10-17(14-18)28-24(30)23-22(19-12-5-6-13-20(19)33-23)27(25(28)31)15-21(29)26-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,26,29) |
InChI Key |
ZGTUHOHYNVEXGM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease. Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.
Biological Activity
N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that belongs to a class of heterocyclic compounds. Its structure features a benzothieno[3,2-d]pyrimidine core, which is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed examination of its biological activity based on diverse research findings.
- Molecular Formula: C23H27N3O4S
- Molecular Weight: 427.55 g/mol
- IUPAC Name: N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- CAS Number: 877656-63-8
Antimicrobial Properties
Research has indicated that compounds similar to N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothieno compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example:
| Compound | Type of Cancer | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15.5 | Inhibition of DNA synthesis |
| Compound B | Lung Cancer | 10.0 | Induction of apoptosis |
| N-cyclohexyl compound | Various | TBD | Modulation of signaling pathways |
The specific compound has shown promise in preliminary studies for its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
Case Study 1: Antiviral Activity Against Marburg Virus
A study utilized computer-aided drug design to identify potential inhibitors for the Marburg virus. The results indicated that compounds structurally similar to N-cyclohexyl derivatives showed high binding affinities to viral proteins responsible for replication. These findings suggest that such compounds may serve as lead candidates for antiviral drug development against filoviruses .
Case Study 2: Inhibition of Tyrosinase Activity
In vitro studies have demonstrated that derivatives with similar structures inhibit tyrosinase activity significantly. This inhibition is crucial for developing treatments for hyperpigmentation disorders. The IC50 values reported were lower than those for standard inhibitors like kojic acid, indicating a strong potential for therapeutic applications .
The biological activity of N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with specific receptors altering cellular responses.
- Signal Transduction Pathways: The compound may modulate pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
N-(2-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Core Structure: Shares the benzothieno-pyrimidine backbone but incorporates a sulfanyl (-S-) linker instead of an oxygen atom in the acetamide side chain.
- Substituents : Ethoxyphenyl and ethyl groups replace the methoxyphenyl and cyclohexyl groups in the target compound.
- Implications: The sulfanyl group may enhance metabolic stability but reduce solubility compared to the oxygen linker.
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide
- Core Structure : Features a tetrahydropyrimidin-2-yloxy group instead of the fused benzothiophene system.
- Substituents : Includes a sulfamoylphenyl group and a hydroxyphenyl moiety.
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide
- Core Structure : Pyrido[4,3-d]pyrimidine core with multiple oxo groups and a cyclopropyl substituent.
- Substituents : Fluorine and iodine atoms introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
- Implications : Halogenation may improve target binding via hydrophobic interactions but increase toxicity risks. The cyclopropyl group could enhance metabolic stability compared to the cyclohexyl group .
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- Target Compound: The methoxyphenyl group’s electron-donating nature may enhance π-π stacking interactions with aromatic residues in enzyme active sites (e.g., kinases).
- Analogues :
Solubility and Bioavailability
- Target Compound : The methoxy group and cyclohexyl chain likely result in moderate solubility in polar solvents.
- Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
